molecular formula C12H18ClNO2 B1442730 H-D-Phg-otbu hcl CAS No. 256478-95-2

H-D-Phg-otbu hcl

Cat. No. B1442730
CAS RN: 256478-95-2
M. Wt: 243.73 g/mol
InChI Key: CBYKTKOQAVJTOU-HNCPQSOCSA-N
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Description

H-D-Phg-otbu hcl, also known as tert-butyl (2S)-amino (phenyl)ethanoate hydrochloride, is a chemical compound with the CAS Number: 161879-12-5 . It has a molecular weight of 243.73 and is typically a white solid .


Molecular Structure Analysis

The molecular formula of H-D-Phg-otbu hcl is C12H18ClNO2 . The InChI code for this compound is 1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m0./s1 .


Physical And Chemical Properties Analysis

H-D-Phg-otbu hcl is a white solid . It has a predicted boiling point of 280.2±20.0 °C and a predicted relative density (water=1) of 1.056±0.06 g/cm3 .

Scientific Research Applications

Biomedical Applications: Tissue Engineering

H-D-Phg-otbu hcl: is utilized in the synthesis of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These hydrogels can be used in tissue engineering due to their ability to support cell adhesion, survival, and duplication. The self-assembling nature of these hydrogels, facilitated by the compound, allows for the creation of a physiologically relevant environment for in vitro experiments.

Safety And Hazards

H-D-Phg-otbu hcl is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor if exposed . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should be stored in a tightly closed container in a dry, cool, and well-ventilated place .

Future Directions

While specific future directions for H-D-Phg-otbu hcl are not provided in the search results, its role as a lead compound for chiral ligands and catalysts in organic chemical synthesis suggests that it will continue to be important in the fields of drug synthesis, asymmetric synthesis, and organic synthesis .

properties

IUPAC Name

tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYKTKOQAVJTOU-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Phg-otbu hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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